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Introduction

RAD-140, also known as Testolone, is a non-steroidal selective androgen receptor modulator
(SARM) that has garnered significant interest for its potential therapeutic applications in muscle
wasting diseases and breast cancer.[1][2] Its mechanism of action involves selective agonism
of androgen receptors in tissues like muscle and bone, with the aim of minimizing the
androgenic side effects observed with traditional anabolic steroids.[2][3] This guide provides a
comprehensive overview of the preclinical toxicology profile of RAD-140, summarizing key
findings from studies in rodent and non-human primate models. The information is presented to
assist researchers and drug development professionals in understanding the safety and
pharmacological characteristics of this compound.

Core Toxicological Profile

Preclinical investigations in rats and monkeys have established an initial safety profile for RAD-
140, focusing on its tissue selectivity and effects on various physiological parameters. While
comprehensive toxicology reports with specific No Observed Adverse Effect Levels (NOAEL)
and LD50 values are not publicly available in the peer-reviewed literature, the existing studies
provide valuable insights into its toxicological characteristics.

Animal Models
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The primary animal models used in the preclinical assessment of RAD-140 have been rats and

cynomolgus monkeys.[4] These models have been instrumental in characterizing the

compound's anabolic and androgenic activities, as well as its safety profile.

Key Findings

Hepatic Profile: In a 28-day study in monkeys, RAD-140 did not lead to an elevation of liver
enzymes.[4] This finding is notable given the hepatotoxicity often associated with oral
anabolic agents. However, it is crucial to note that case reports in humans have suggested a
potential for drug-induced liver injury, including cholestatic hepatitis, with the use of RAD-140
for non-medical purposes.[3][5]

Androgenic Effects: Preclinical studies have consistently demonstrated the tissue-selective
nature of RAD-140. In castrated rats, RAD-140 stimulated the levator ani muscle (a proxy for
anabolic activity) to a greater extent than the prostate and seminal vesicles (markers of
androgenic activity).[4] This indicates a favorable anabolic-to-androgenic ratio compared to
testosterone.

Hormonal Effects: Administration of RAD-140 in young male cynomolgus monkeys over 28
days resulted in a suppression of endogenous testosterone levels.[4] This highlights the
compound's interaction with the hypothalamic-pituitary-gonadal (HPG) axis.

Genotoxicity: While specific reports on a full battery of genotoxicity tests (e.g., Ames test,
micronucleus assay) for RAD-140 are not detailed in the primary literature, the overall
preclinical development program for a compound of this nature would typically include such
assessments to rule out mutagenic potential.[6][7]

Quantitative Toxicology Data

The following tables summarize the available quantitative data from preclinical studies on RAD-
140.

Table 1: Effects of RAD-140 on Anabolic and Androgenic Tissues in Castrated Rats
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Levator Ani Weight  Prostate Weight Seminal Vesicle
Dose (mgl/kg/day) )
(mg) (mg) Weight (mg)
Vehicle Control ~100 ~10 ~5
0.1 ~200 ~15 ~7
0.3 ~250 ~20 ~10
1.0 ~300 ~25 ~12
Testosterone
Propionate (1.5 ~350 ~150 ~100
mg/kg/day)

Data are approximate values derived from graphical representations in Miller et al., 2010.[4]

Table 2: Effects of RAD-140 on Body Weight and Testosterone Levels in Cynomolgus Monkeys
(28-day study)

Dose (mg/kg/day) Change in Body Weight Testosterone Suppression
0.01 Increase Yes
0.1 Increase Yes
1.0 Increase Yes

Data from Miller et al., 2010.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological
studies. Below are generalized methodologies based on the available literature.

Rodent Studies (Rat)

e Animals: Immature, orchidectomized Sprague-Dawley or Wistar rats are commonly used to
assess anabolic and androgenic activity.
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e Housing: Animals are typically housed in controlled environments with standard chow and
water available ad libitum.

e Dosing: RAD-140 is administered orally, often via gavage, once daily for a specified period
(e.g., 11-14 days). A vehicle control (e.g., 0.5% methylcellulose) is used.

» Endpoints: At the end of the study, animals are euthanized, and target organs (levator ani
muscle, prostate, seminal vesicles) are excised and weighed. Body weights are recorded
throughout the study.

o Biochemical Analysis: Blood samples may be collected for analysis of serum chemistry
panels, including liver enzymes (ALT, AST).

o Hematological Analysis: Whole blood may be collected for complete blood counts.

Non-Human Primate Studies (Cynomolgus Monkey)

e Animals: Young, adult male cynomolgus monkeys are utilized.

e Housing: Monkeys are housed in facilities compliant with animal welfare regulations, with
appropriate enrichment.

e Dosing: Oral administration of RAD-140 is performed daily for the study duration (e.g., 28
days).

» Endpoints: Body weight is monitored regularly. Blood samples are collected at baseline and
at specified time points for analysis of clinical chemistry, hematology, and hormone levels
(e.g., testosterone).

» Clinical Observations: Animals are monitored daily for any signs of toxicity.

Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway in Muscle
Hypertrophy

RAD-140, as a SARM, exerts its anabolic effects in muscle tissue through the activation of the
androgen receptor (AR). Upon binding of RAD-140, the AR translocates to the nucleus and
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modulates the transcription of target genes, leading to an increase in protein synthesis and

subsequent muscle hypertrophy. This process involves the activation of downstream signaling
cascades, such as the PI3K/Akt/mTOR pathway.
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Caption: RAD-140 activates the AR, leading to muscle hypertrophy via genomic and non-

genomic pathways.

MAPK Signaling Pathway in Neuroprotection

Preclinical studies have also suggested a neuroprotective role for RAD-140. This effect is

mediated, at least in part, through the activation of the Mitogen-Activated Protein Kinase

(MAPK) signaling pathway, which is crucial for neuronal survival and resilience.
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Caption: RAD-140's neuroprotective effect is mediated through the activation of the MAPK/ERK
pathway.

General Preclinical Toxicology Workflow

The preclinical safety assessment of a compound like RAD-140 follows a structured workflow

to identify potential hazards before human trials.
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Caption: A generalized workflow for the preclinical toxicological evaluation of a new chemical
entity.
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Conclusion

The preclinical data available for RAD-140 suggest a compound with potent, tissue-selective
anabolic effects and a generally favorable safety profile in animal models, particularly
concerning hepatotoxicity and androgenic side effects when compared to traditional anabolic
steroids. However, the suppression of endogenous testosterone and the emergence of
potential liver and cardiovascular safety signals in human case reports underscore the need for
further, more detailed toxicological studies. The information presented in this guide, including
the quantitative data, experimental protocols, and pathway diagrams, is intended to provide a
solid foundation for researchers and drug development professionals to understand the
preclinical toxicology of RAD-140 and to guide future investigations into its therapeutic potential
and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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